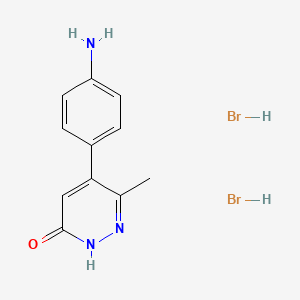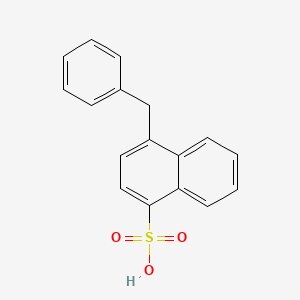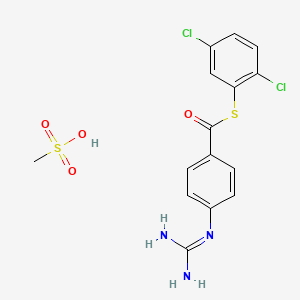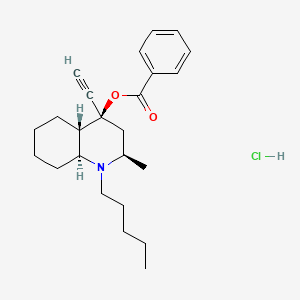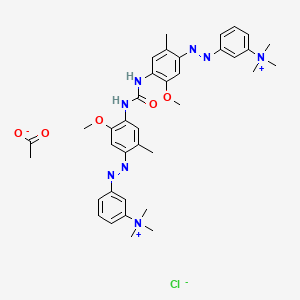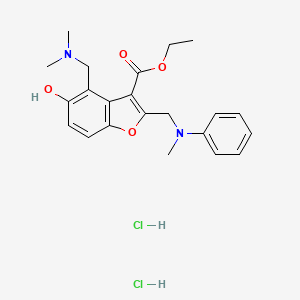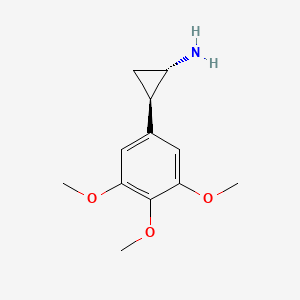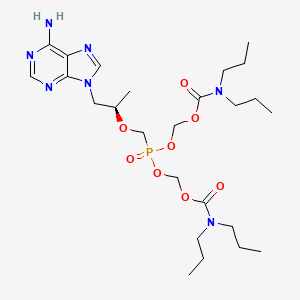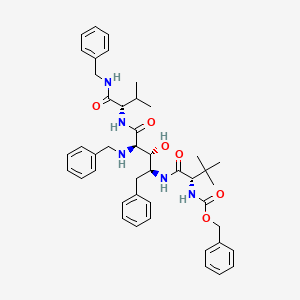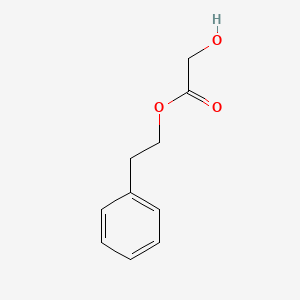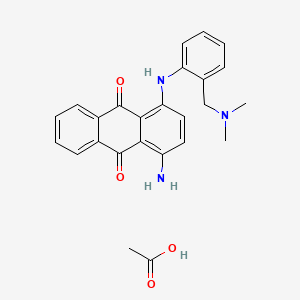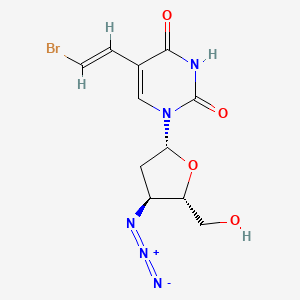
3'-Azido-5-bromovinyl-2',3'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is a synthetic nucleoside analogue. It is structurally similar to other nucleoside analogues used in antiviral therapies. This compound is characterized by the presence of an azido group at the 3’ position and a bromovinyl group at the 5’ position of the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine typically involves multiple steps, starting from commercially available uridine. The synthetic route includes the selective protection of hydroxyl groups, introduction of the azido group at the 3’ position, and the bromovinyl group at the 5’ position. The reaction conditions often involve the use of azidotrimethylsilane (TMSN3) for azidation and bromovinylation using bromovinyl reagents under specific conditions .
Chemical Reactions Analysis
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation Reactions: The bromovinyl group can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include TMSN3 for azidation, bromovinyl reagents for bromovinylation, and hydrogen or other reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential antiviral properties, particularly against HIV and other viruses.
Medicinal Chemistry: The compound is used in the development of new therapeutic agents, especially nucleoside analogues with improved efficacy and reduced toxicity.
Biological Studies: It serves as a tool in studying nucleoside metabolism and the mechanisms of action of nucleoside analogues.
Chemical Biology: The compound is used in chemical biology to investigate the interactions between nucleosides and various biological targets
Mechanism of Action
The mechanism of action of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. The bromovinyl group may enhance the binding affinity of the compound to viral enzymes, increasing its antiviral efficacy. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is similar to other nucleoside analogues such as 3’-azido-3’-deoxythymidine (AZT) and 3’-azido-2’,3’-dideoxyuridine (AZDU). the presence of the bromovinyl group distinguishes it from these compounds, potentially offering unique advantages in terms of antiviral activity and specificity. Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-2’,3’-dideoxyuridine (AZDU): Another nucleoside analogue with antiviral properties
Properties
CAS No. |
80646-52-2 |
|---|---|
Molecular Formula |
C11H12BrN5O4 |
Molecular Weight |
358.15 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12BrN5O4/c12-2-1-6-4-17(11(20)14-10(6)19)9-3-7(15-16-13)8(5-18)21-9/h1-2,4,7-9,18H,3,5H2,(H,14,19,20)/b2-1+/t7-,8+,9+/m0/s1 |
InChI Key |
RITJCMXQJOICCU-PIXDULNESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


